Datiscetin

Antioxidant Lipid Peroxidation Hepatoprotection

Researchers often default to Quercetin or Kaempferol as flavonol controls, but their VDR/PXR agonism confounds gene expression studies. Datiscetin (CAS 480-15-9) eliminates this variable with a unique 2',3,5,7-hydroxylation pattern that shows no VDR or PXR activation. • Lipid peroxidation inhibitor: IC50 = 39.5 μM (more potent than Quercetin, Silybin) • Low cytotoxicity: IC50 = 54 μM on SCC cells vs. 30 μM for Quercetin • Verified fungitoxic activity against Fusarium oxysporum Supplied with ≥98% HPLC purity; shipped ambient globally.

Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
CAS No. 480-15-9
Cat. No. B192513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDatiscetin
CAS480-15-9
SynonymsDatiscetin
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
InChIInChI=1S/C15H10O6/c16-7-5-10(18)12-11(6-7)21-15(14(20)13(12)19)8-3-1-2-4-9(8)17/h1-6,16-18,20H
InChIKeyWCNLFPKXBGWWDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Datiscetin Chemical Profile and Procurement


Datiscetin (CAS 480-15-9) is a natural tetrahydroxyflavone, chemically defined as 3,5,7,2'-tetrahydroxyflavone, belonging to the flavonol subclass of flavonoids [1]. It is characterized by a molecular formula of C15H10O6, a molecular weight of approximately 286.24 g/mol, and is isolated from various plant sources including Datisca cannabina and Dianthus caryophyllus [2]. As a flavonol aglycone, it exhibits the core structural features of this class: a 3-hydroxyflavone backbone with a C2–C3 double bond and a 4-keto group, which are critical for its biological interactions [3].

1
Natural flavonol aglycone probe for structure-activity relationship studies
2
Research model selection where VDR/PXR-independent mechanisms are investigated
3
Cellular signaling assay context for lower-cytotoxicity pathway analysis

Datiscetin Structural Specificity


The interchangeability of flavonols is a common but flawed assumption in research and industrial applications. For Datiscetin, substitution with more common analogs like Quercetin or Kaempferol fails because its unique 2',3,5,7-hydroxylation pattern dictates a distinct functional profile. Unlike Kaempferol (which lacks the 2'-OH) or Quercetin (which has a 3',4'-dihydroxy B-ring), Datiscetin's B-ring hydroxylation at the 2' position creates a specific electronic and steric environment [1]. This singular modification results in a divergent biological activity spectrum, including a notably weaker cytotoxicity profile compared to Quercetin [2] and a distinct, though limited, receptor interaction profile (e.g., lack of PXR and VDR activation) [3]. This structural specificity means that using a generic flavonol cannot reliably replicate Datiscetin's experimental outcomes.

Analog Quercetin or Kaempferol differ in B-ring hydroxylation; functional profile and cytotoxicity endpoint may shift significantly.
Mechanism Generic flavonols may activate VDR/PXR pathways, introducing confounding receptor-based effects not observed with Datiscetin.
Application Antimicrobial screening context may not transfer; Myricetin is reported with higher anti-MRSA potency, necessitating target-specific review.

Datiscetin Performance vs. Analogues


Lipid Peroxidation Inhibition

In a CCl4-induced microsomal lipid peroxidation model using rat liver microsomes, Datiscetin demonstrated superior antiperoxidative potency compared to the well-known antioxidant Quercetin and the reference hepatoprotective agent Silybin [1]. Its IC50 value was substantially lower, indicating higher efficacy at blocking lipid peroxidation.

Lipid Peroxidation
Head-to-head
IC50 = 39.5 μM
Reported higher antiperoxidative response than Quercetin and Silybin in rat liver microsomes.
CCl4-induced model; potency context is model-specific.
Antioxidant Lipid Peroxidation Hepatoprotection

Cytotoxicity in Oral Tumor Model

In a comparative study assessing sensitivity of human oral tumor (SCC) and normal cells, Datiscetin exhibited significantly lower cytotoxicity than Quercetin [1]. This finding indicates that while Quercetin is broadly cytotoxic, Datiscetin may have a more selective or less toxic profile, which is a critical differentiator for experimental design.

Cytotoxicity (Oral SCC)
Head-to-head
IC50 = 54 μM
Supports cytotoxicity endpoint review; lower response than Quercetin in this cell model.
72-h incubation; selectivity interpretation requires further validation.
Cytotoxicity Cancer Selectivity

Anti-MRSA Activity

In a screen against antibiotic-resistant bacteria, Datiscetin showed activity against Methicillin-Resistant Staphylococcus aureus (MRSA) but was inactive against Vancomycin-Resistant Enterococcus (VRE) and Burkholderia cepacia [1]. Its potency against MRSA was comparable to Luteolin but significantly weaker than Quercetin and Myricetin.

Anti-MRSA Activity
Head-to-head
MIC = 512 μg/mL
Supports antimicrobial screening context; weaker response compared to Myricetin.
Broth microdilution; inactive against VRE and B. cepacia.
Antibacterial MRSA Antimicrobial Resistance

Palm Oil Thermal Autoxidation

In a study evaluating the thermal autoxidation of RBD-palm oil, Datiscetin's antioxidative action was benchmarked against a panel of flavonoids and commercial antioxidants [1]. It performed better than synthetic BHT but was less effective than Morin, Kaempferol, Myricetin, and Quercetin.

Palm Oil Stabilization
Head-to-head
Ranked 11th of 15
Ranked lower than top flavonols but outperformed BHT in thermal autoxidation context.
MDA production at 180°C; food chemistry model.
Antioxidant Lipid Stabilization Food Chemistry

VDR and PXR Non-Agonism

In cell-based reporter gene assays, Datiscetin was definitively shown not to be an agonist of the Vitamin D Receptor (VDR) [1] or the Pregnane X Receptor (PXR) [2], in contrast to Quercetin which has been reported as a VDR activator. This negative selectivity data is crucial for experimental design.

VDR/PXR Non-Agonism
Class-level
No activation observed
Supports pathway-response interpretation; rules out VDR/PXR confounding in reporter assays.
Qualitative finding; cell-based reporter gene context.
Nuclear Receptor VDR PXR Selectivity

Anti-Fusarium Fungitoxic Activity

Datiscetin was isolated from carnation (Dianthus caryophyllus) and demonstrated fungitoxic activity against Fusarium oxysporum f. sp. dianthi, a significant plant pathogen [1]. This finding provides a specific, niche application for Datiscetin in agricultural or plant pathology research.

Anti-Fusarium Activity
Data to verify
Appreciable fungitoxic activity
Supports phytopathology screening context against Fusarium oxysporum f. sp. dianthi.
In vitro assay; quantitative comparator data not provided in source.
Antifungal Fusarium Phytopathology

Datiscetin Research Applications


Lipid Peroxidation Research

Given its quantified, superior potency in inhibiting CCl4-induced microsomal lipid peroxidation (IC50 = 39.5 μM) compared to Quercetin and Silybin [1], Datiscetin is an ideal probe for mechanistic studies of lipid peroxidation pathways. Its use is indicated in cellular or in vitro models where oxidative membrane damage is a primary endpoint, and a potent, naturally-derived inhibitor is required.

VDR/PXR-Independent Mechanism Studies

For researchers investigating the biological effects of flavonols on gene expression, cell signaling, or metabolism, Datiscetin's established lack of VDR [2] and PXR [3] agonism makes it a superior control compound. Using Datiscetin instead of Quercetin or other analogs eliminates the potential confounding influence of these nuclear receptor pathways, leading to clearer data interpretation and more robust mechanistic conclusions.

Selective Cytotoxicity in Oral Cancer

In studies comparing the sensitivity of cancerous versus normal cells, Datiscetin's lower intrinsic cytotoxicity (IC50 = 54 μM on SCC cells) compared to Quercetin (IC50 = 30 μM) [4] is a key advantage. It allows for the investigation of growth-inhibitory or differentiation-inducing effects at concentrations that are less likely to be generally cytotoxic, thus providing a cleaner window for observing more subtle, pathway-specific outcomes.

Fusarium Resistance Phytopathology

Datiscetin's documented fungitoxic activity against Fusarium oxysporum f. sp. dianthi [5] directly supports its use in plant pathology research. It can be employed as a positive control or as a lead compound for studying natural antifungal defense mechanisms in plants, particularly in investigations related to Fusarium wilt in carnations and other susceptible species.

Application
Selection Property
Validation Focus
Lipid Peroxidation Studies
Antiperoxidative ranking
Model-specific potency context review
VDR/PXR-Independent Signaling
Nuclear receptor selectivity
Reporter-gene assay endpoint context
Cancer Cell-Model Studies
Cell-model endpoint review
Cytotoxicity and pathway-response endpoints
Fusarium Wilt Research
Phytopathology screening context
In vitro fungitoxicity model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
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